4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide
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Overview
Description
4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide is an organic compound with a complex structure that includes both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-aminomethylbenzoic acid and 2-(diethylamino)ethylamine.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 4-aminomethylbenzoic acid reacts with 2-(diethylamino)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine and amide groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or nitro compounds.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Scientific Research Applications
4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a drug candidate.
Industrial Applications: It serves as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzamide: Similar structure but lacks the diethylaminoethyl group.
N-(2-(Diethylamino)ethyl)benzamide: Similar structure but lacks the aminomethyl group.
Uniqueness
4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide is unique due to the presence of both aminomethyl and diethylaminoethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H23N3O/c1-3-17(4-2)10-9-16-14(18)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-11,15H2,1-2H3,(H,16,18) |
InChI Key |
YPYPDOCJJLQRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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